DI-N-Propyl-D14-amine

Description

BenchChem offers high-quality DI-N-Propyl-D14-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DI-N-Propyl-D14-amine including the price, delivery time, and more detailed information at info@benchchem.com.

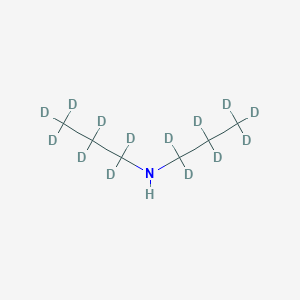

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuterio-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHWNAOGRSTTBQ-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Characteristics and Applications of Di-n-propyl-d14-amine

The following technical guide details the physical and chemical characteristics of Di-n-propyl-d14-amine , structured for researchers in drug development and analytical chemistry.

Executive Summary

Di-n-propyl-d14-amine (CAS 345909-05-9) is the isotopically labeled analog of di-n-propylamine (DPA), where the fourteen carbon-bound hydrogen atoms of the propyl chains are replaced by deuterium (

This guide provides a definitive characterization of the compound, distinguishing its properties from the non-deuterated parent to ensure precision in analytical workflows.

Chemical Identity & Structural Integrity[1]

The "d14" designation indicates that both propyl chains are fully deuterated (

| Parameter | Specification |

| Chemical Name | Di-n-propyl-d14-amine |

| Synonyms | Bis(propyl-d7)amine; |

| CAS Number | 345909-05-9 |

| Parent CAS | 142-84-7 (Di-n-propylamine) |

| Chemical Formula | |

| Molecular Weight | 115.28 g/mol (Calculated) |

| Parent MW | 101.19 g/mol |

| Isotopic Purity | Typically |

Structural Visualization

The following diagram illustrates the structural logic and the specific deuteration sites relative to the parent compound.

Caption: Structural mapping of deuterium substitution sites on the propyl chains.

Physicochemical Properties[1][3][5][7][8][10][11]

The physical properties of the deuterated analog closely mirror the parent compound, with predictable shifts due to the Isotope Effect . The most significant deviation is in density and molecular weight , while boiling point and basicity (pKa) exhibit minimal perturbation.

Comparative Property Table

| Property | Parent (Di-n-propylamine) | Di-n-propyl-d14-amine | Causality / Note |

| Physical State | Colorless Liquid | Colorless Liquid | Unchanged intermolecular forces. |

| Molar Mass | 101.19 g/mol | 115.28 g/mol | Mass increase of ~14 Da due to 14 neutrons. |

| Density (20°C) | 0.738 g/mL | ~0.84 g/mL (Est.) | Mass increases (+14%) while molar volume shrinks slightly. |

| Boiling Point | 109.3 °C | ~108–110 °C | Deuteration lowers polarizability but H-bonding dominates. |

| pKa | 11.00 | ~11.05 | Secondary isotope effects on basicity are negligible. |

| Solubility | Soluble in water, ethanol | Soluble in water, ethanol | Hydrophilicity is maintained. |

| Flash Point | 7 °C (Closed Cup) | ~7 °C | Flammability Hazard remains high. |

Critical Insight: The density increase is substantial. When pipetting by volume for stoichiometric reactions, you must adjust for the increased density to ensure accurate molar equivalents.

Spectroscopic Signatures (Validation Protocols)

To validate the identity of Di-n-propyl-d14-amine in your lab, utilize the following self-validating spectroscopic markers.

A. Mass Spectrometry (MS)

-

Parent Ion (

):-

Non-deuterated:

102. -

d14-Analog:

117 (assuming protonation by H) or 118 (if exchanged with

-

-

Fragmentation Pattern:

-

The primary cleavage in dipropylamine is the

-cleavage (loss of an ethyl group). -

d14-Analog: Loss of

(mass 34) instead of

-

B. Nuclear Magnetic Resonance (NMR)[7]

-

H NMR: The spectrum will be "silent" for the alkyl chains. The only visible signal will be the broad singlet of the amine proton (

-

C NMR: Signals will appear as multiplets (septets/quintets) due to Carbon-Deuterium coupling (

Applications in Drug Development

Internal Standard (IS) for Bioanalysis

Di-n-propyl-d14-amine is the gold standard IS for quantifying dipropylamine or related nitrosamine impurities (e.g., NDPA) in pharmaceutical products.

-

Mechanism: It co-elutes with the analyte in LC-MS/GC-MS but is mass-resolved.

-

Benefit: Compensates for matrix effects and ionization suppression/enhancement.

Metabolic Stability Studies (DMPK)

Researchers use the d14-analog to block metabolic pathways.

-

Cytochrome P450 Dealkylation: The

bond is stronger than the -

Outcome: If metabolism occurs at the

-carbon, the d14-analog will show significantly slower clearance (Metabolic Switching), identifying the rate-determining step.

Experimental Workflow: Internal Standard Preparation

The following diagram outlines the protocol for preparing a calibration standard using the d14-analog.

Caption: Workflow for utilizing Di-n-propyl-d14-amine as an internal standard.

Handling, Stability & Safety

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen to prevent moisture absorption and H/D exchange at the amine site.

-

Container: Amber glass vials with Teflon-lined caps.

Safety Profile (GHS Classifications)

-

Flammability: Highly Flammable Liquid (Category 2).

-

Toxicity: Acute Toxicity (Oral/Dermal/Inhalation). Corrosive to skin and eyes.[2]

-

Specific Hazard: Amines can react with nitrosating agents (nitrites) to form N-Nitrosamines (e.g., N-Nitrosodi-n-propyl-d14-amine), which are potent carcinogens.[3] Avoid use with acidic nitrite solutions.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8902, Dipropylamine. Retrieved from [Link]

-

Market Research Report (2025). Global Dipropyl-d14-amine (CAS 345909-05-9) Market Research. Derived from

Sources

Solubility of DI-N-Propyl-D14-amine in organic solvents

An In-depth Technical Guide to the Solubility of Di-n-propyl-d14-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Di-n-propyl-d14-amine, a deuterated secondary amine of significant interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific isotopologue, this guide establishes a predictive framework grounded in the physicochemical properties of its non-deuterated analogue, Di-n-propylamine, and the fundamental principles of solubility science. We will explore the theoretical underpinnings of solubility, present a predicted solubility profile across a range of common organic solvents, and provide a rigorous, step-by-step experimental protocol for empirical validation. This document serves as an essential resource for scientists seeking to effectively formulate, purify, and utilize Di-n-propyl-d14-amine in their research endeavors.

Introduction and Statement of Scope

Di-n-propyl-d14-amine is the fully deuterated isotopologue of Di-n-propylamine. In the pharmaceutical sciences, the strategic replacement of hydrogen with deuterium is a well-established method to enhance the metabolic stability of drug candidates.[1][][3][4] This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[][4] This modification can lead to improved pharmacokinetic profiles, reduced dosing frequencies, and potentially lower toxicity.[1][3][5]

A thorough understanding of a compound's solubility is paramount for its application in drug development, influencing everything from reaction conditions and purification strategies to formulation and bioanalysis.[3] This guide addresses the solubility of Di-n-propyl-d14-amine, providing both a theoretical foundation and practical methodologies for its assessment.

Clarification of Compound Identity: It is critical to distinguish Di-n-propyl-d14-amine, a secondary amine, from N-Nitrosodi-n-propyl-d14-amine, a deuterated nitrosamine. While search results often conflate the two, the presence of the N-nitroso group (N-N=O) dramatically alters the molecule's polarity, hydrogen bonding capability, and toxicological profile. This guide focuses exclusively on the secondary amine.

Physicochemical Properties and Their Influence on Solubility

While direct experimental data for Di-n-propyl-d14-amine is scarce, its physical properties can be reliably inferred from its non-deuterated counterpart, Di-n-propylamine. The substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity, pKa, and general reactivity, but increases its molecular weight.

Table 1: Comparison of Physicochemical Properties

| Property | Di-n-propylamine (Non-deuterated) | Di-n-propyl-d14-amine (Predicted) | Significance for Solubility |

|---|---|---|---|

| Molecular Formula | C₆H₁₅N | C₆HD₁₄N | Increased mass, minimal impact on intermolecular forces. |

| Molecular Weight | 101.19 g/mol | 115.28 g/mol | Affects molar concentration calculations. |

| Appearance | Colorless liquid | Colorless liquid | |

| Boiling Point | 105 - 110 °C[6] | ~105 - 110 °C | Indicates moderate intermolecular van der Waals forces. |

| Density | 0.738 g/cm³ at 25 °C[6] | Slightly higher than 0.738 g/cm³ | |

| log P (n-octanol/water) | 1.33[6] | ~1.33 | Suggests moderate lipophilicity and preference for non-polar to semi-polar solvents. |

| Basicity (pKa of conjugate acid) | ~11.0[6] | ~11.0 | The lone pair on the nitrogen atom allows it to act as a hydrogen bond acceptor and a base. This is a primary driver of its solubility behavior. |

Expertise & Experience: Interpreting the Properties

The key to understanding the solubility of Di-n-propyl-d14-amine lies in its structure: a secondary amine with two n-propyl chains.

-

The Amine Group (-NH-): The nitrogen atom's lone pair of electrons makes the molecule basic and capable of acting as a hydrogen bond acceptor.[7] This feature promotes solubility in protic solvents (like alcohols) and allows for salt formation in acidic solutions, dramatically increasing aqueous solubility.[8][9]

-

The Propyl Chains (-C₃H₇): These alkyl groups are non-polar and contribute to the molecule's overall lipophilicity, as indicated by the positive log P value.[6] This promotes solubility in non-polar and weakly polar organic solvents.

The molecule is therefore amphiphilic, possessing both polar and non-polar characteristics. Its solubility in a given solvent will depend on the balance of these competing interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] This can be more quantitatively described using frameworks like Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11]

Caption: Relationship between molecular features and solvent interactions.

A solute will have the highest solubility in a solvent with a similar HSP profile.[12][13] For Di-n-propyl-d14-amine, we can predict a moderate δP due to the amine group and a low to moderate δH since it can only accept, not donate, hydrogen bonds (unlike a primary amine). The alkyl chains contribute to its δD value.

Predicted Solubility Profile

Based on the principles above, the following table summarizes the predicted solubility of Di-n-propyl-d14-amine in common laboratory solvents.

Table 2: Predicted Solubility of Di-n-propyl-d14-amine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Dominant Interactions) |

|---|---|---|---|

| Non-Polar | Hexane, Toluene, Diethyl Ether | High / Freely Soluble | Van der Waals forces between the solvent and the amine's propyl chains. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High / Freely Soluble | Favorable dipole-dipole and dispersion interactions. Qualitative data for the related nitroso-amine shows some solubility in DCM and Ethyl Acetate.[14] |

| Polar Protic | Methanol, Ethanol | High / Freely Soluble | Hydrogen bonding (solvent as donor, amine as acceptor) and dipole-dipole interactions. The related nitroso-amine is slightly soluble in Methanol.[14] |

| Highly Polar Protic | Water | Slightly to Sparingly Soluble | The two propyl chains (6 carbons total) limit water solubility despite the polar amine group. Amines with more than six carbons tend to have low water solubility.[7] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl), 5% Acetic Acid | Very Soluble | The basic amine is protonated to form a highly polar ammonium salt (R₂NH₂⁺Cl⁻), which is readily solvated by water.[9] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble / Very Low | The amine is already a base and will not react. Its intrinsic low water solubility will be apparent. |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

Trustworthiness: A Self-Validating Protocol

This protocol, adapted from OECD Guideline 105, is designed to provide reliable, quantitative solubility data. Its trustworthiness is ensured by establishing equilibrium, using calibrated instruments, and confirming saturation.

Objective: To determine the saturation solubility of Di-n-propyl-d14-amine in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

Di-n-propyl-d14-amine

-

Selected solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Centrifuge capable of >2000 g

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-MS, LC-MS)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation (Triplicates):

-

To three separate glass vials, add a measured amount of the selected solvent (e.g., 2 mL).

-

Add an excess of Di-n-propyl-d14-amine to each vial. The key is to add enough solute so that a solid/liquid phase is clearly visible even after equilibration. This ensures saturation.

-

Causality: Using excess solute is the only way to guarantee that the solvent has dissolved the maximum possible amount, reaching the saturation point.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a preliminary period of 24 hours.

-

After 24 hours, cease agitation and let the samples sit for 1 hour. Visually inspect to ensure undissolved amine is still present.

-

Continue agitation for another 24 hours.

-

Causality: A multi-stage agitation process helps ensure that true thermodynamic equilibrium is reached, rather than a potentially misleading supersaturated or unsaturated state.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow coarse particles to settle.

-

For robust separation, centrifuge the vials at a high speed (>2000 g) for 20-30 minutes.

-

Causality: Centrifugation is critical to pellet any finely dispersed microparticles that would otherwise be sampled and artificially inflate the measured solubility.

-

-

Sampling and Analysis:

-

Without disturbing the sediment, carefully draw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed (tared) vial to determine the mass of the solution.

-

Prepare a series of dilutions of this saturated solution using volumetric flasks.

-

Analyze the diluted samples using a pre-validated, calibrated analytical method (e.g., GC-MS using an internal standard) to determine the concentration of Di-n-propyl-d14-amine.

-

-

Calculation and Reporting:

-

Calculate the concentration from the analytical measurement, accounting for all dilutions.

-

Express the solubility in standard units, such as g/100 mL, mg/L, or mol/L.

-

The results from the triplicate samples should agree within an acceptable margin of error (e.g., ± 5%).

-

Conclusion

References

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-Nitrosodipropylamine. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-Nitrosodipropylamine-d14. Retrieved February 2, 2026, from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved February 2, 2026, from [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 2, 2026, from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved February 2, 2026, from [Link]

-

Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 2, 2026, from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 2, 2026, from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Kuttler, K., et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Retrieved February 2, 2026, from [Link]

-

Salah, A. (n.d.). Exp 3 Identification of amine. Retrieved February 2, 2026, from [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved February 2, 2026, from [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 2, 2026, from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. byjus.com [byjus.com]

- 9. chemhaven.org [chemhaven.org]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. N-NITROSODI-N-PROPYL-D14-AMINE | 93951-96-3 [chemicalbook.com]

An In-depth Technical Guide on the Safety and Handling of N-Nitrosodi-n-propyl-d14-amine

Introduction: Navigating the Complexities of Deuterated Nitrosamines

In the landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds is indispensable for a range of applications, from metabolic studies to serving as internal standards in analytical testing.[1][2][] Di-n-propyl-d14-amine, in its nitrosated form (N-Nitrosodi-n-propyl-d14-amine), falls into a critical category of such molecules. While the deuteration provides a valuable analytical tool, the presence of the N-nitroso group introduces significant toxicological concerns that demand a rigorous and informed approach to its handling and safety.[4][5]

This guide provides a comprehensive overview of the safety protocols and handling considerations for N-Nitrosodi-n-propyl-d14-amine. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures but as a self-validating system of protocols grounded in the chemical nature of the compound and its associated risks. We will delve into the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can work with this compound with the highest degree of safety and scientific integrity.

Chemical Identification and Physicochemical Properties

To ensure clarity and prevent confusion with related compounds, it is crucial to precisely identify the substance . The user's query, "DI-N-Propyl-D14-amine," most likely refers to the deuterated N-nitroso derivative of di-n-propylamine, which is a compound of significant interest in the context of nitrosamine impurities in pharmaceuticals.

| Property | N-Nitrosodi-n-propyl-d14-amine |

| Chemical Name | N-Nitrosodi-n-propyl-d14-amine |

| Synonyms | N-NITROSODIPROPYL-D14-AMINE, N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide |

| CAS Number | 93951-96-3[6] |

| Molecular Formula | C6D14N2O |

| Molecular Weight | 144.27 g/mol (deuterated)[6], 130.19 g/mol (non-deuterated)[7][8] |

| Appearance | Colourless to Light Yellow Oil[4] or Yellow Solid[8] |

| Boiling Point | ~206 °C (for non-deuterated form)[4][7] |

| Density | ~1.013 g/mL at 25 °C (for non-deuterated form)[4][7] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol[4]. Water solubility is approximately 13 g/L for the non-deuterated form.[8] |

Hazard Identification and Toxicological Profile

The primary driver for the stringent handling procedures for this compound is its classification as a nitrosamine. N-nitrosamines are a class of compounds that are reasonably anticipated to be human carcinogens.[5]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Carcinogenicity (Category 1B): May cause cancer.[6]

-

Aquatic Hazard, Long-Term (Category 2): Toxic to aquatic life with long-lasting effects.[6]

Toxicological Summary:

-

Carcinogenicity: The non-deuterated form, N-Nitrosodi-n-propylamine, is classified by IARC as Group 2B, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[8] The primary concern with nitrosamines is their potential to cause cancer.[5]

-

Mutagenicity: Studies on the non-deuterated analog have shown mutagenic activity in S. typhimurium strains.[4]

-

Acute Effects: Overexposure may lead to symptoms such as dizziness, nausea, muscle weakness, and respiratory failure.[9] It can be harmful if swallowed, inhaled, or absorbed through the skin.[8]

The causality behind these hazards lies in the metabolic activation of nitrosamines by cytochrome P450 enzymes in the liver. This process can lead to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating carcinogenesis.

Comprehensive Safety and Handling Protocols

A self-validating system of safety protocols is one where each step is designed to mitigate a known risk, and the overall workflow minimizes the potential for exposure at every stage.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-Nitrosodi-n-propyl-d14-amine is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that prevents volatile compounds and aerosols from entering the laboratory workspace, thus protecting the user from inhalation exposure.[10] All handling of the pure compound or its solutions should be performed within the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the multiple routes of potential exposure (inhalation, dermal, ocular).

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact and absorption. Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[11] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes of the liquid.[12] |

| Lab Coat | A buttoned lab coat, preferably made of a chemically resistant material. | To protect the skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required if work is conducted in a certified fume hood. If there is a risk of exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges should be used.[12] | To prevent inhalation of vapors or aerosols. The fume hood is the primary control for this hazard.[10] |

Always inspect PPE for integrity before use and dispose of contaminated items properly.[5]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Temperature: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13] Some suppliers recommend freezing (<-10°C) for long-term storage, especially for solutions.[9]

-

Container: Keep the container tightly closed to prevent evaporation and exposure to moisture. The compound is noted as being hygroscopic.[4]

-

Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[13]

Step-by-Step Experimental Workflow: Safe Handling from Receipt to Disposal

This protocol outlines the lifecycle of N-Nitrosodi-n-propyl-d14-amine within a laboratory setting, ensuring safety at each step.

Protocol 1: Safe Handling and Preparation of Stock Solutions

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the required PPE (double gloves, safety goggles, lab coat).

-

Weighing: If working with a solid or neat oil, weigh the required amount in a tared vial inside the fume hood. Use a spatula or pipette dedicated to this compound.

-

Solubilization: Add the solvent to the vial containing the weighed compound. Cap the vial and mix gently until the compound is fully dissolved.

-

Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

-

Storage: Store the stock solution in a sealed container in a designated, secure location as per the storage requirements.

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the contaminated wipes as hazardous waste.

-

PPE Removal: Remove the outer gloves first, followed by the lab coat and inner gloves, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, a swift and correct response is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14]

-

Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Considerations

All waste containing N-Nitrosodi-n-propyl-d14-amine, including empty containers, contaminated PPE, and absorbent materials, must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for N-Nitrosodi-n-propyl-d14-amine.

Caption: Safe handling workflow for N-Nitrosodi-n-propyl-d14-amine.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitrosodiisopropylamine.

-

Sigma-Aldrich. SAFETY DATA SHEET: Diisopropylamine.

-

Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.

-

Wikipedia. Diisopropylamine.

-

Veeprho. N-Nitrosodiisopropylamine- d14 | CAS 601-77-4.

-

ECHEMI. 93951-96-3, N-NITROSODI-N-PROPYL-D14-AMINE Formula.

-

Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

-

CDN Isotopes. Safety Data Sheet: N-Nitrosodi-iso-propyl-d14-amine.

-

AccuStandard. N-Nitrosodi-n-propylamine-d14 CAS # 93951-96-3.

-

ChemicalBook. N-NITROSODI-N-PROPYL-D14-AMINE | 93951-96-3.

-

PubChem. N-Nitrosodipropylamine | C6H14N2O | CID 12130.

-

PubChem. N-Nitrosodipropylamine-d14 | C6H14N2O | CID 45052204.

-

MedchemExpress.com. Safety Data Sheet.

-

LGC Standards. N-Nitrosodipropylamine-d14.

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

-

PMC - NIH. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine.

-

CHEMM. Personal Protective Equipment (PPE).

-

PMC - NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

-

US EPA. Personal Protective Equipment.

-

Clinivex. N-Nitrosodi-iso-propyl-d14-amine.

-

BOC Sciences. Deuteration of Amines and Amides Based on DCL.

-

Chemical Communications (RSC Publishing). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O.

-

American Chemistry Council. Protective Equipment.

-

Wikipedia. Ammonia.

-

LGC Standards. N,N-Diisopropylamine-d14.

-

LGC Standards. N-Nitrosodi-iso-propyl-d14-amine.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-NITROSODI-N-PROPYL-D14-AMINE | 93951-96-3 [chemicalbook.com]

- 5. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Nitrosodipropylamine-d14 | C6H14N2O | CID 45052204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. accustandard.com [accustandard.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. chemos.de [chemos.de]

Methodological & Application

Application Note: High-Sensitivity Quantification of Dipropylamine (DPA) in Drug Substances using Di-n-Propyl-d14-amine

[1]

Abstract

The mitigation of N-nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (FDA/EMA). N-nitrosodipropylamine (NDPA), a potent carcinogen, forms via the nitrosation of its precursor, Dipropylamine (DPA) . Consequently, controlling residual DPA levels in Active Pharmaceutical Ingredients (APIs) is essential for risk assessment.

This application note details a validated protocol for the quantitative analysis of DPA using Di-n-propyl-d14-amine (DPA-d14) as a stable isotopically labeled internal standard (SIL-IS). Utilizing DPA-d14 corrects for matrix effects, ionization suppression, and extraction variability, ensuring data integrity compliant with USP <1469> and ICH M7 guidelines.

Introduction & Scientific Rationale

The Nitrosamine Crisis and Secondary Amines

Secondary amines like Dipropylamine are "vulnerable functional groups." In the presence of nitrosating agents (nitrites, NOx) during synthesis or shelf storage, they readily convert to N-nitrosamines. Regulatory agencies now require the quantification of these amine precursors at trace levels (ppm/ppb) to calculate the theoretical maximum nitrosamine potential.

Why Di-n-propyl-d14-amine?

Quantitative accuracy at trace levels is often compromised by "matrix effects"—the suppression or enhancement of ionization in the mass spectrometer caused by co-eluting API components.

Di-n-propyl-d14-amine is the ideal Internal Standard for this assay because:

-

Co-elution: It shares virtually identical physicochemical properties (pKa, LogP) with the analyte, ensuring it elutes at the same retention time and experiences the exact same matrix effects.

-

Mass Shift (+14 Da): The perdeuterated propyl chains (

) provide a mass difference of 14 Da. This is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the IS, a common issue with standards having fewer deuterium substitutions (e.g., d4 or d6). -

Non-Exchangeable Label: The deuterium atoms are bound to the carbon backbone, preventing H/D exchange in aqueous mobile phases.

Chemical Profile

| Property | Analyte: Dipropylamine (DPA) | Internal Standard: Di-n-propyl-d14-amine |

| CAS Number | 142-84-7 | 345909-05-9 (Generic for d14-amines) / 93951-96-3 (Nitrosated form ref) |

| Structure | ||

| Molecular Weight | 101.19 g/mol | ~115.28 g/mol |

| Precursor Ion [M+H]+ | 102.2 m/z | 116.3 m/z |

| pKa | ~11.0 (Strong Base) | ~11.0 |

| LogP | 1.67 | 1.65 (Approx) |

Experimental Protocol

Reagents and Materials

-

Analyte: Dipropylamine (Certified Reference Material).

-

Internal Standard: Di-n-propyl-d14-amine (>98 atom % D).[1][2]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[3]

-

Column: Pentafluorophenyl (PFP) or C18 High pH stable column. Recommendation: Waters XSelect CSH C18 or Phenomenex Kinetex F5.

Solution Preparation

A. Internal Standard Stock (1 mg/mL): Dissolve 10 mg of Di-n-propyl-d14-amine in 10 mL of Methanol. Store at -20°C.

B. Working Internal Standard (WIS) (1 µg/mL): Dilute Stock A 1:1000 in 50:50 Methanol:Water (0.1% Formic Acid).

C. Calibration Standards: Prepare a range of DPA concentrations (e.g., 1 ng/mL to 1000 ng/mL) in diluent. Spike every standard with constant WIS concentration (e.g., 50 ng/mL).

Sample Preparation (Liquid Extraction)

This protocol uses a "Dilute and Shoot" or simple extraction approach suitable for soluble APIs.

-

Weighing: Weigh 50 mg of Drug Substance (API) into a 15 mL centrifuge tube.

-

Dissolution: Add 5.0 mL of Diluent (Water:MeOH 50:50 + 0.1% FA).

-

Spiking: Add 50 µL of WIS (DPA-d14) to the tube.

-

Extraction: Vortex for 5 minutes; Sonicate for 10 minutes.

-

Clarification: Centrifuge at 10,000 RPM for 5 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm. Rationale: PFP phases offer superior selectivity for aliphatic amines compared to C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (Source Parameters):

-

Source: Electrospray Ionization (ESI) - Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Desolvation Gas: 800 L/hr.

MRM Transitions (Quantification Table):

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| Dipropylamine | 102.2 | 43.1 ( | 25 | 18 | Quantifier |

| Dipropylamine | 102.2 | 60.1 | 25 | 14 | Qualifier |

| DPA-d14 (IS) | 116.3 | 50.1 ( | 25 | 18 | Quantifier |

Note: The transition 102->43 corresponds to the cleavage of the propyl chain. For D14, the equivalent is 116->50 (Propyl-d7).

Visualizations

Analytical Workflow (DOT Diagram)

Caption: Step-by-step isotope dilution workflow for Dipropylamine quantification.

Nitrosamine Risk Pathway (DOT Diagram)[1]

Caption: Mechanism of NDPA formation from Dipropylamine, highlighting the need for precursor control.

Validation & Quality Assurance

To ensure the trustworthiness of the data (E-E-A-T), the method must be validated according to ICH Q2(R1).

Linearity and Range

-

Requirement:

. -

Method: Plot the Area Ratio (

) vs. Concentration Ratio. -

Why D14 matters: Using an external standard often results in non-linear curves at low concentrations due to adsorption of the amine to glassware. The D14 IS compensates for this adsorption loss as it behaves identically.

Limit of Quantitation (LOQ)

-

Target: < 0.03 ppm (relative to API).

-

Calculation: Signal-to-Noise (S/N) ratio of 10:1.

-

Typical Performance: With modern Triple Quadrupoles (e.g., Agilent 6495 or Sciex 7500), LOQs of 1.0 ng/mL are achievable.

Carrier Effect (Critical Insight)

At very low concentrations, secondary amines can bind irreversibly to active sites in the LC column or flow path.

-

The D14 Advantage: The constant presence of the DPA-d14 (e.g., at 50 ng/mL) acts as a "carrier," occupying these active sites and allowing the trace native DPA to elute symmetrically. Without the IS, trace DPA peaks often tail or disappear.

References

-

US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, Feb 2021. [Link]

-

European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]

- Schmidtsdorff, S., et al. "Development of a Multi-Analyte Method for the Quantification of N-Nitrosamines in Metformin." Journal of Pharmaceutical and Biomedical Analysis, 2022.

Chromatographic Behavior of Di-n-Propyl-d14-amine: A Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chromatographic behavior of Di-n-propyl-d14-amine, a deuterated secondary amine commonly employed as an internal standard in quantitative analytical studies. We delve into the fundamental principles governing its separation and detection by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document offers detailed, field-proven protocols, discusses the rationale behind methodological choices, and presents visual workflows to aid researchers, scientists, and drug development professionals in achieving robust and reliable analytical outcomes.

Introduction: The Role and Significance of Di-n-Propyl-d14-amine

Di-n-propyl-d14-amine is the deuterated isotopologue of di-n-propylamine. Its primary application in analytical chemistry is as an internal standard for the quantification of di-n-propylamine and related compounds, such as N-nitrosodi-n-propylamine. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher mass. This mass difference allows for its differentiation by a mass spectrometer, while its similar physicochemical properties ensure it behaves comparably during sample preparation and chromatographic separation.[1] The use of deuterated internal standards is a widely accepted practice to correct for analyte loss during sample processing and to compensate for matrix effects and instrumental variability, thereby enhancing the accuracy and precision of quantitative methods.[1][2]

Secondary amines like di-n-propylamine can be challenging to analyze chromatographically due to their basicity and polarity, which can lead to poor peak shapes and interactions with active sites in the chromatographic system.[3][4] This guide will address these challenges and provide robust methodologies for the successful analysis of Di-n-propyl-d14-amine.

Physicochemical Properties of Di-n-propylamine

Understanding the physicochemical properties of the non-deuterated analogue, di-n-propylamine, is crucial for developing effective chromatographic methods for Di-n-propyl-d14-amine.

| Property | Value | Source |

| Molecular Formula | C6H15N | PubChem |

| Molecular Weight | 101.19 g/mol | PubChem |

| Boiling Point | 109.3 °C | PubChem |

| Melting Point | -63 °C | PubChem |

| Water Solubility | 35.1 g/L at 25 °C | FooDB |

| logP | 1.67 | PubChem |

| pKa (Strongest Basic) | 10.77 | FooDB |

Note: The properties of Di-n-propyl-d14-amine are expected to be very similar, with a slightly higher molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of secondary amines like Di-n-propyl-d14-amine by GC can be problematic due to their polarity, which often leads to peak tailing and poor sensitivity.[3] To overcome these issues, a derivatization step is highly recommended to convert the amine into a less polar and more volatile derivative.[5][6][7]

The Imperative of Derivatization

Derivatization in GC analysis of amines serves several key purposes:

-

Reduces Polarity: By replacing the active hydrogen on the nitrogen atom, derivatization decreases the molecule's polarity, reducing interactions with active sites on the column and improving peak shape.[7]

-

Increases Volatility: The resulting derivative is typically more volatile, making it more amenable to GC analysis.[6]

-

Enhances Thermal Stability: Derivatization can improve the thermal stability of the analyte, preventing degradation in the hot injector port.[7]

-

Improves Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as an electron capture detector (ECD).[8]

A common and effective derivatization strategy for secondary amines is acylation, for instance, using trifluoroacetic anhydride (TFAA).[7]

GC-MS Experimental Workflow

Caption: Workflow for the GC-MS analysis of Di-n-Propyl-d14-amine.

Detailed GC-MS Protocol

1. Sample Preparation and Extraction:

-

The choice of extraction method will depend on the sample matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations).[5][9][10]

-

For aqueous samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane or diethyl ether at an alkaline pH is effective.

-

For solid samples, a solvent extraction followed by clean-up using solid-phase extraction (SPE) may be necessary.

-

Spike the sample with a known concentration of Di-n-propyl-d14-amine solution at the beginning of the sample preparation process to account for any losses.

2. Derivatization Protocol (Acylation with TFAA):

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of derivatized compounds.[11] |

| Injector | Splitless mode, 250°C | Splitless injection is ideal for trace analysis. The temperature ensures efficient volatilization of the derivative. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | This temperature program allows for the separation of the derivatized amine from potential matrix components. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |

| Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions. |

| Monitored Ions | To be determined empirically based on the mass spectrum of the TFAA derivative of Di-n-propyl-d14-amine. | The molecular ion and characteristic fragment ions should be selected. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is an increasingly popular alternative to GC-MS for the analysis of amines, as it often does not require derivatization.[12] This technique is particularly well-suited for analyzing polar and non-volatile compounds in complex matrices.

Overcoming Chromatographic Challenges with Basic Compounds

The primary challenge in the LC analysis of basic compounds like Di-n-propyl-d14-amine is their tendency to interact with residual silanol groups on silica-based stationary phases, leading to poor peak shape and tailing.[4] Strategies to mitigate these effects include:

-

Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the analyte will ensure it is in its protonated, cationic form.

-

Use of Additives: Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to saturate the silanol groups and improve peak shape.

-

Column Selection: Employing a column with low silanol activity or a different stationary phase chemistry (e.g., embedded polar group or polymeric) can significantly improve performance.

LC-MS/MS Experimental Workflow

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. lcms.cz [lcms.cz]

Application Note: Trace Quantification of Di-n-propylamine using Di-n-propyl-d14-amine (IS)

Executive Summary & Scope

This application note details the sample preparation and analytical protocols for the quantification of Di-n-propylamine (DPA) in pharmaceutical drug substances and environmental matrices. The protocol utilizes Di-n-propyl-d14-amine as a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

Why this matters: Secondary amines like DPA are critical precursors to N-Nitrosodipropylamine (NDPA) , a potent carcinogen. Regulatory bodies (FDA, EMA) require manufacturers to assess the risk of nitrosamine formation. Quantifying residual DPA at trace levels (ppm/ppb) is the primary preventative control measure in this risk assessment framework.

The Molecule: Di-n-propyl-d14-amine[1][2][3][4]

-

Chemical Structure:

-

Role: Surrogate Internal Standard.

-

Key Advantage: The fully deuterated propyl chains (+14 Da mass shift) prevent isotopic overlap with the native analyte and eliminate "cross-talk" in Mass Spectrometry, while maintaining identical physicochemical behavior during extraction.

Physicochemical Context & Handling

Successful recovery of DPA-d14 requires understanding its volatility and basicity.

| Property | Value | Implication for Protocol |

| pKa | ~11.0 | Exists as a cation ( |

| Boiling Point | 105–110 °C | High Volatility Risk. Never evaporate extracts to dryness. Use keeper solvents or derivatization. |

| Solubility | Water, Ethanol, Ether | Highly water-soluble as a salt. |

| Stability | Stable C-D bonds | The deuterium labels on the propyl chains are non-exchangeable, ensuring IS integrity. |

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct preparation pathway based on the analytical instrument available.

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on sensitivity requirements and instrumentation.

Protocol A: LC-MS/MS with Dansyl Chloride Derivatization

Recommended for trace analysis (LOD < 10 ppb) in complex API matrices. Direct analysis of small aliphatic amines by RP-LC is difficult due to poor retention. Derivatization with Dansyl Chloride improves retention and ionization efficiency.

Reagents

-

Stock Solution (IS): Di-n-propyl-d14-amine (1 mg/mL in Methanol).

-

Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH 10.

Step-by-Step Procedure

-

Sample Weighing: Weigh 50.0 mg of API into a 15 mL centrifuge tube.

-

Dissolution: Add 2.0 mL of 0.1 M HCl (to ensure amine protonation and dissolution). Vortex until dissolved.

-

IS Spiking: Add 20

L of Di-n-propyl-d14-amine working solution (10-

Scientific Rationale: Adding IS before derivatization corrects for variations in the derivatization reaction yield.

-

-

pH Adjustment: Add 1.0 mL of 0.1 M

buffer (pH 10).-

Check: Verify pH is > 9.0. The reaction requires the amine to be in the free base form to attack the sulfonyl chloride.

-

-

Derivatization: Add 1.0 mL of Dansyl Chloride solution. Vortex for 1 min.

-

Incubation: Heat at 60°C for 15 minutes.

-

Mechanism: The sulfonyl chloride group of Dansyl-Cl reacts with the secondary amine of DPA/DPA-d14 to form a stable sulfonamide.

-

-

Quenching: Add 100

L of concentrated ammonia or methylamine to consume excess reagent. -

Extraction (Critical): Add 3.0 mL of Dichloromethane (DCM). Shake vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 min.

-

Concentration: Transfer the lower organic layer to a fresh vial. Evaporate under nitrogen at room temperature to near dryness (do not over-dry). Reconstitute in 1.0 mL Acetonitrile/Water (50:50).

LC-MS/MS Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8

m. -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transitions:

-

DPA-Dansyl:

(Quant), -

DPA-d14-Dansyl:

(Quant). -

Note: The fragment 171.0 corresponds to the dimethylaminonaphthalene moiety, common to both, but the precursor mass shifts by +14 Da.

-

Protocol B: GC-MS Direct Injection

Recommended for volatile solvents or liquid samples.

Reagents

-

Extraction Solvent: Dichloromethane (DCM) or MTBE.

-

Base: 1.0 M NaOH.

Step-by-Step Procedure

-

Sample Prep: Dissolve 100 mg of sample in 2.0 mL of water.

-

IS Spiking: Add 50

L of Di-n-propyl-d14-amine (100 -

Basification: Add 0.5 mL of 1.0 M NaOH.

-

Scientific Rationale: This converts the amine salt (

) to the volatile free base (

-

-

Extraction: Add 2.0 mL of DCM. Vortex for 2 minutes.

-

Phase Separation: Centrifuge. Transfer the organic layer to a GC vial containing anhydrous

(to remove water). -

Injection: Inject 1-2

L directly into the GC-MS.

GC-MS Parameters

-

Inlet: Splitless, 250°C. Liner must be base-deactivated (e.g., silanized wool) to prevent amine tailing.

-

Column: DB-624 or DB-Volatiles (30m x 0.25mm).

-

Temp Program: 40°C (hold 2 min)

10°C/min -

SIM Mode:

-

DPA: m/z 72 (Base peak), 101 (Molecular ion).

-

DPA-d14: m/z 80 (Base peak, propyl-d7 fragment), 115 (Molecular ion).

-

Quality Assurance & Validation Criteria

To ensure the protocol is "self-validating" (Trustworthiness), the following criteria must be met:

| Parameter | Acceptance Criteria | Troubleshooting |

| IS Response Variation | If IS drops in samples vs. standards, matrix suppression is occurring. Dilute sample or improve cleanup. | |

| Blank Contamination | < 10% of LOQ | DPA is a common environmental contaminant. Use dedicated glassware and high-purity solvents. |

| Linearity ( | > 0.995 | Ensure IS concentration is constant. |

| H/D Exchange Check | No M+13 or M+12 peaks | If DPA-d14 shows mass loss, check for extreme pH or protic solvent exposure over long periods (rare for alkyl-d). |

References

-

US Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][3] EMA/409815/2020. Retrieved from [Link]

- Schmidtsff, T., et al. (2021). "Analytical strategies for the determination of N-nitrosamine impurities in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for amine precursor analysis).

Sources

Isotope dilution mass spectrometry with DI-N-Propyl-D14-amine

Application Note: Quantitative Analysis of Di-n-Propylamine (DPA) via Isotope Dilution Mass Spectrometry (IDMS)

Part 1: Introduction & Scope

The "Why": Controlling the Precursor to Prevent the Impurity

In the wake of the global regulatory crisis concerning N-nitrosamine impurities (e.g., in Sartans, Metformin, and Ranitidine), the pharmaceutical industry has focused heavily on detecting the final carcinogenic impurities. However, a proactive Quality by Design (QbD) approach requires monitoring the precursors .

Di-n-propylamine (DPA) is the secondary amine precursor that, upon reaction with a nitrosating agent (e.g., nitrites in excipients or solvents), forms the potent carcinogen N-Nitrosodipropylamine (NDPA) .

This Application Note details the Isotope Dilution Mass Spectrometry (IDMS) method for quantifying trace levels of DPA using its stable isotope analog, Di-n-propyl-d14-amine (DPA-d14) . Unlike external calibration, IDMS compensates for matrix effects (ion suppression/enhancement) and extraction losses, making it the "Gold Standard" for trace impurity analysis.

CRITICAL DISTINCTION: This protocol is for the analysis of the Amine (DPA) , not the Nitrosamine (NDPA).

Analyte: Di-n-propylamine (CAS: 142-84-7)

Internal Standard: Di-n-propyl-d14-amine (Deuterated Precursor)

Part 2: Compound Profile & Mechanism

Internal Standard Specifications

The choice of Di-n-propyl-d14-amine is critical. It is a "surrogate" IS, meaning it is chemically identical to the analyte but mass-shifted.

| Feature | Analyte: Di-n-propylamine (DPA) | Internal Standard: Di-n-propyl-d14-amine |

| Formula | C₆H₁₅N | C₆HD₁₄N |

| Molecular Weight | 101.19 g/mol | ~115.27 g/mol |

| Monoisotopic Mass | 101.1204 Da | 115.2083 Da |

| Precursor Ion [M+H]⁺ | 102.1 | 116.2 |

| Structure | Secondary Amine (High pKa ~11) | Fully deuterated alkyl chains |

The Principle of IDMS

In IDMS, a known amount of DPA-d14 is spiked into the sample before any preparation. Because DPA and DPA-d14 share nearly identical physicochemical properties, they experience the same:

-

Extraction Recovery: If 20% of DPA is lost during prep, 20% of DPA-d14 is also lost.

-

Ionization Efficiency: If the matrix suppresses the signal by 50%, both signals are suppressed equally.

-

Result: The ratio of their responses remains constant, ensuring accurate quantification.

Part 3: Experimental Protocol

A. Reagents & Standards

-

DPA Standard: Certified Reference Material (CRM) grade.

-

DPA-d14 Internal Standard: >98 atom% D isotopic purity.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffer: Ammonium Bicarbonate (High pH is critical for amine retention).

B. Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the amine from the drug substance (API) matrix.

-

Stock Preparation:

-

Prepare IS Spiking Solution : 10 µg/mL DPA-d14 in Methanol.

-

-

Sample Weighing:

-

Weigh 50 mg of API into a centrifuge tube.

-

-

Spiking (The Critical Step):

-

Add 50 µL of IS Spiking Solution directly to the solid API.

-

Note: Spiking before dissolution ensures the IS tracks the analyte through the entire solubilization process.

-

-

Dissolution/Extraction:

-

Add 5.0 mL of 0.1 M NaOH (to ensure the amine is in free-base form).

-

Add 5.0 mL of Dichloromethane (DCM) .

-

Vortex vigorously for 5 minutes.

-

-

Phase Separation:

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the bottom organic layer (DCM) containing the free amine.

-

-

Back-Extraction (Optional but Recommended for Cleanliness):

-

Add 1.0 mL of 0.1% Formic Acid (aq) to the DCM extract.

-

Vortex and Centrifuge. The amine protonates and moves into the aqueous layer.

-

Transfer the aqueous supernatant to an LC vial for injection.

-

C. LC-MS/MS Conditions

Rationale: Small aliphatic amines like DPA retain poorly on C18 at low pH. We use a High pH strategy or HILIC . Below is the High pH Reverse Phase method, which offers robust peak shapes.

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Waters XBridge C18 (or Phenomenex Gemini), 2.1 x 100 mm, 3.5 µm (pH stable).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjusted with NH₄OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Elution |

| 6.0 | 90 | Gradient Ramp |

| 8.0 | 90 | Wash |

| 8.1 | 5 | Re-equilibration |

| 12.0 | 5 | End |

D. Mass Spectrometry Parameters (MRM)

Mode: Positive Electrospray Ionization (ESI+). Note: The "Deuterium Isotope Effect" may cause DPA-d14 to elute slightly earlier (approx. 0.05 - 0.1 min) than native DPA due to weaker lipophilic interactions of C-D bonds compared to C-H bonds.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| DPA (Quantifier) | 102.1 | 43.1 (Propyl cation) | 15 | 50 |

| DPA (Qualifier) | 102.1 | 72.1 | 12 | 50 |

| DPA-d14 (IS) | 116.2 | 50.1 (Propyl-d7 cation) | 15 | 50 |

Part 4: Visualized Workflows

Workflow 1: The IDMS Extraction Logic

This diagram illustrates the "Self-Correcting" nature of the IDMS protocol.

Caption: The IDMS workflow ensures that any loss during prep or suppression in the source affects the Analyte and IS equally, canceling out errors in the final ratio calculation.

Workflow 2: Mass Spectral Fragmentation

Visualizing the transition logic for the deuterated standard.

Caption: MRM transitions utilize the specific mass shift of the deuterated propyl chain (C3D7, mass 50) compared to the native propyl chain (C3H7, mass 43).

Part 5: Data Analysis & Validation

Calculation

Quantification is performed using a Linear Regression of the Area Ratios.

Acceptance Criteria (Pharma Guidelines)

-

Linearity:

over the range of 1 ng/mL to 1000 ng/mL. -

IS Variation: The peak area of DPA-d14 in samples should be within ±30% of the average IS area in standards.

-

Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ).

Part 6: Troubleshooting & Expert Insights

-

The "Deuterium Scramble":

-

Issue: In high-energy sources, deuterium on the alpha-carbons (next to nitrogen) can sometimes exchange or scramble if the source temperature is too high.

-

Solution: Use a moderate source temperature (350°C - 400°C) and avoid excessive collision energies.

-

-

Carryover:

-

Issue: Amines are "sticky" and adsorb to stainless steel and glass.

-

Solution: Use a needle wash containing 0.1% Formic Acid in Methanol. Use Polypropylene vials instead of glass if low recovery is observed.

-

-

Interference:

-

Issue: Isobaric interferences from the matrix.

-

Solution: The high mass shift (+14 Da) of the D14 IS makes it highly unlikely to suffer from "crosstalk" with the native analyte, ensuring high specificity.

-

References

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[1][2][3][4] Link

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[1][5] Link

-

PubChem. Di-n-propylamine (Compound Summary).[1][3] National Library of Medicine. Link

-

Sigma-Aldrich. Dipropylamine Product Specification & Properties.[5]Link

- Muthu, M., et al.Mechanism of formation of N-nitrosamines from secondary amines. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DI-N-Propyl-D14-amine Concentration for Internal Standard Use

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing DI-N-Propyl-D14-amine as an internal standard (IS) in quantitative mass spectrometry-based assays. Here, we provide in-depth answers to common questions, troubleshooting strategies, and detailed protocols to ensure the robust performance of your analytical methods. Our approach is grounded in extensive field experience and authoritative scientific principles to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Concepts

Q1: Why is a stable isotope-labeled (SIL) internal standard like DI-N-Propyl-D14-amine considered the 'gold standard' for quantitative LC-MS analysis?

A stable isotope-labeled internal standard is the preferred choice in quantitative mass spectrometry because it is chemically identical to the analyte of interest, with the only difference being a higher atomic mass due to the incorporation of stable isotopes (in this case, 14 deuterium atoms).[1][2] This near-perfect analogy in physicochemical properties ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4]

The core benefit is the ability to accurately correct for variability that can occur at multiple stages of the analytical process.[5][6] By adding a fixed concentration of DI-N-Propyl-D14-amine to all samples, calibrators, and quality controls at the earliest stage, it effectively normalizes for:

-

Sample Preparation Losses: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the IS.[6][7]

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, soil) can suppress or enhance the ionization of the analyte in the MS source. Since the IS co-elutes and has the same ionization characteristics, it experiences the same degree of suppression or enhancement, allowing the analyte/IS ratio to remain constant.[4]

-

Instrumental Variability: Minor fluctuations in injection volume or MS detector response over the course of an analytical run are compensated for by the consistent presence of the IS.[5][6]

The final quantification is based on the ratio of the analyte's signal to the IS's signal, which provides a much more accurate and precise measurement than relying on the analyte's absolute signal alone.

Q2: What are the key physicochemical properties of DI-N-Propyl-D14-amine that I should be aware of?

Understanding the properties of your internal standard is crucial for proper handling and application. DI-N-Propyl-D14-amine, also known as N-Nitrosodipropylamine-d14 (NDPA-d14), has the following relevant characteristics:

| Property | Value | Source |

| Chemical Formula | C₆²H₁₄N₂O | [8] |

| Molecular Weight | 144.27 g/mol | [9] |

| Monoisotopic Mass | 144.1985 Da | [8] |

| Boiling Point | 206 °C (unlabeled) | [10][11] |

| Density | 1.013 g/mL at 25 °C (unlabeled) | [10][11] |

| Form | Oil | [11] |

| Solubility | Sparingly in Chloroform, Slightly in Ethyl Acetate and Methanol | [11] |

| Storage | Freeze (< -10 °C), protect from light | [12][13] |

Note: Some physical properties are for the unlabeled N-Nitrosodipropylamine, which are expected to be very similar for the deuterated analog.

Concentration Optimization

Q3: What is a good starting concentration for DI-N-Propyl-D14-amine in my assay?

The optimal concentration is method-specific and depends on the analyte's expected concentration range and the sensitivity of your mass spectrometer. However, based on established methods, a good starting point can be derived.

For instance, in the analysis of nitrosamines in water, a working internal standard solution of 20 µg/L (or 20 ng/mL) of NDPA-d14 has been successfully used.[14] Another method for analyzing nitrosamines in medicines prepared a mixed internal standard solution at a concentration of 200 ng/mL .[12]

A widely accepted best practice is to set the internal standard concentration to be close to the geometric mean of the calibration curve range.[15] A common approach is to aim for an IS response that is roughly equivalent to the analyte's response at the mid-point of the calibration curve (mid-QC level). This ensures a robust signal-to-noise ratio for the IS without it being so high that it could potentially cause detector saturation or ion suppression effects on the analyte.[7]

Q4: My calibration curve is non-linear. Could the concentration of my DI-N-Propyl-D14-amine be the cause?

Yes, an inappropriate IS concentration can contribute to non-linearity. Here are two common scenarios:

-

IS Concentration is Too Low: If the IS concentration is significantly lower than the upper limit of quantification (ULOQ) of your analyte, "cross-talk" or ion suppression can occur. At high analyte concentrations, the analyte can compete with the IS for ionization, suppressing the IS signal. This leads to a skewed analyte/IS ratio at the higher end of the curve, causing it to flatten and become non-linear.[6]

-

IS Stock Contains Unlabeled Analyte: A common issue with deuterated standards is the presence of a small amount of the unlabeled analyte as an impurity.[15] If your IS working solution has a high concentration, this impurity can contribute to the analyte signal, especially at the lower limit of quantification (LLOQ). This can artificially inflate the LLOQ response and lead to a non-linear curve with a poor intercept. The contribution of the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ, as per ICH M10 guidance.[15]

Troubleshooting Workflow for Non-Linearity:

Caption: Troubleshooting workflow for non-linearity issues related to internal standard concentration.

Troubleshooting Matrix Effects & Poor Performance

Q5: I'm observing significant variability in my IS signal across different patient/sample lots. What does this indicate and how can I fix it?

High variability in the IS signal across different biological samples, despite adding a constant amount, is a classic indicator of matrix effects .[5] This means that different lots of matrix (e.g., plasma from different individuals) are causing varying degrees of ion suppression or enhancement.

While DI-N-Propyl-D14-amine is designed to compensate for these effects, severe variability can still compromise data quality. Here’s how to troubleshoot:

-

Confirm Co-elution: The fundamental principle for matrix effect compensation is that the analyte and IS must co-elute perfectly.[4][16] Deuteration can sometimes cause a slight shift in retention time on reversed-phase columns.[16][17] You must verify that the chromatographic peaks for your analyte and DI-N-Propyl-D14-amine completely overlap. If they are partially separated, they may be exposed to different matrix interferences as they elute, defeating the purpose of the IS.[16]

-

Solution: Adjust your chromatography. A shorter column, a different stationary phase, or a modified gradient may be needed to ensure co-elution.[16]

-

-

Improve Sample Cleanup: If co-elution is confirmed, the issue is likely severe matrix effects that are overwhelming the system. More rigorous sample preparation is needed to remove the interfering components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Evaluate IS Concentration: In some cases, a higher concentration of the internal standard can help to mitigate issues like non-specific binding to container surfaces or active sites in the LC system, which can be exacerbated by matrix components.[7]

Q6: My IS response is consistently low or absent. What are the potential causes?

A chronically low or absent IS signal points to a more fundamental problem in the method.

Systematic Troubleshooting for Low IS Signal:

Caption: A logical workflow for diagnosing the root cause of a consistently low internal standard signal.

Experimental Protocols

Protocol 1: Preparation of DI-N-Propyl-D14-amine Stock and Working Solutions

This protocol describes the preparation of a 100 µg/mL primary stock solution and a 200 ng/mL working solution, a common concentration for nitrosamine analysis.[12]

Materials:

-

DI-N-Propyl-D14-amine (neat oil or certified reference material)

-

Methanol (LC-MS grade)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated analytical balance (if starting from neat material)

-

Calibrated micropipettes

Procedure:

-

Primary Stock Solution (100 µg/mL):

-

If using a pre-made 1 mg/mL solution: Accurately pipette 1 mL of the commercial stock into a 10 mL volumetric flask.

-

If starting from neat oil: Accurately weigh approximately 1 mg of DI-N-Propyl-D14-amine into a tared weigh boat. Record the exact weight. Transfer the oil to a 10 mL volumetric flask, using methanol to rinse the weigh boat multiple times to ensure complete transfer.

-

Bring the flask to final volume with methanol.

-

Cap and invert the flask at least 20 times to ensure homogeneity.

-

Transfer to an amber glass vial, label clearly (e.g., "NDPA-d14 100 µg/mL Stock"), and store in a freezer at < -10 °C.[12][13]

-

-

Intermediate Stock Solution (10 µg/mL):

-

Allow the primary stock to equilibrate to room temperature.

-

Accurately pipette 1 mL of the 100 µg/mL primary stock into a 10 mL volumetric flask.

-

Bring to volume with methanol, cap, and mix thoroughly.

-

-

Working Internal Standard Solution (200 ng/mL):

-

Accurately pipette 2 mL of the 10 µg/mL intermediate stock into a 100 mL volumetric flask.

-

Bring to volume with the initial mobile phase composition (or reconstitution solvent) of your LC method. This is crucial to prevent peak shape issues.

-

Mix thoroughly. This solution is now ready to be added to your samples. For example, adding 50 µL of this solution to 50 µL of sample would result in a final IS concentration of 100 ng/mL in the injection mix (assuming a 1:1 dilution).

-

Protocol 2: Experiment to Determine Optimal IS Concentration

This experiment evaluates three different IS concentrations to determine which provides the best performance across the calibration range.

Procedure:

-

Prepare IS Working Solutions: Prepare three separate working solutions of DI-N-Propyl-D14-amine at concentrations corresponding to the analyte's LLOQ, Mid-QC, and ULOQ levels. For example, if your calibration range is 1-1000 ng/mL, you might test IS concentrations of 10 ng/mL, 200 ng/mL, and 800 ng/mL.

-

Prepare Calibration Curves: For each of the three IS concentrations, prepare a full calibration curve (e.g., 8 non-zero points) and sets of QCs (LLOQ, Low, Mid, High) in the relevant biological matrix.

-

Analyze the Batches: Analyze the three complete batches on the LC-MS/MS system.

-

Evaluate the Data: For each IS concentration, assess the following parameters:

-

IS Signal Stability: Plot the absolute IS peak area for all calibrators and QCs. The ideal concentration will show a stable, consistent signal with a coefficient of variation (%CV) of <15%. A downward trend at high analyte concentrations suggests ion suppression.

-

Linearity: Calculate the regression (e.g., linear, weighted 1/x²) and correlation coefficient (r²) for each curve. The optimal IS concentration should yield the best linearity (r² > 0.99).

-

Accuracy and Precision: Calculate the accuracy (%RE) and precision (%CV) for the back-calculated concentrations of the calibrators and QCs. All values should be within the acceptable limits defined by regulatory guidelines (e.g., ±15% for QCs, ±20% for LLOQ).[5]

-

Data Evaluation Table:

| IS Concentration | IS Area %CV (across curve) | Calibration Curve r² | LLOQ Accuracy/Precision | Mid QC Accuracy/Precision | High QC Accuracy/Precision | Comments |